molecular formula C6H7F3N2O B2986433 alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol CAS No. 1343199-34-7

alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol

Cat. No. B2986433
M. Wt: 180.13
InChI Key: ALLGRHSYCXIDNW-UHFFFAOYSA-N
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Description

Trifluoromethyl compounds are widely used in the fields of pharmaceuticals, agrochemicals, and materials due to their unique physical and chemical properties . The trifluoromethyl group is strongly electron-withdrawing, which can significantly influence the reactivity and properties of the compounds .


Synthesis Analysis

The synthesis of trifluoromethyl compounds often involves the activation of C–F bonds in a CF3 group, including anionic SN2′-type substitution, cationic SN1′-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts . Photocatalytic methods have also been developed for the synthesis of α-arylated carboxylic acids, esters, and amides from exhaustive defluorination of α-trifluoromethyl alkenes .


Molecular Structure Analysis

The molecular structure of trifluoromethyl compounds can be analyzed using various techniques. For example, the structure of 4-(Trifluoromethyl)benzyl alcohol, a related compound, is available as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

Trifluoromethyl compounds can participate in various chemical reactions. For instance, α-Trifluoromethylstyrene derivatives have been successfully utilized in C–F bond activation in a CF3 group . They have also been used in transition metal-catalyzed cycloaddition reactions for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .


Physical And Chemical Properties Analysis

Trifluoromethyl compounds exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group. For instance, the trifluoromethyl group is strongly electron-withdrawing, which can significantly influence the reactivity and properties of the compounds .

Scientific Research Applications

Charge-Transfer Chemistry

Pyrazole derivatives, including compounds similar to alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol, have significant roles in medicinal chemistry. A study on a related compound, 1-methyl-3-trifluoromethyl-2-pyrazoline-5-one, revealed its potential in charge-transfer chemistry with π-acceptors, leading to stable, colored products. This aspect is crucial for developing new materials and sensors with specific electronic and optical properties (Adam et al., 2021).

Synthesis of α-Amino Esters

The synthesis of α-amino acid derivatives, a class of compounds with considerable medicinal and synthetic importance, has been explored using pyrazolyl α-amino esters derivatives. This includes the study of pyrazole alcohols, where eco-friendly synthesis strategies and computational methods were employed to create new active biomolecules (Mabrouk et al., 2020).

Molecular Logic Devices

Triarylpyrazolines, a class of compounds related to alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol, have been studied for their potential in creating molecular logic devices. These compounds, which operate through internal charge transfer and photoinduced electron transfer mechanisms, have shown promising applications in the development of advanced molecular sensors and switches (ZammitRamon et al., 2015).

Synthesis Methods

Innovative synthesis methods for producing pyrazoles, including microwave-assisted synthesis from ethynyl ketones, have been researched. This method facilitates rapid heterocyclization and helps in the efficient production of pyrazoles, which are crucial in various chemical and pharmaceutical applications (Bagley et al., 2007).

Safety And Hazards

Trifluoromethyl compounds can pose various safety hazards. For example, N-(alpha,alpha,alpha-Trifluoromethyl)piperazine, a related compound, is classified as a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle these compounds with appropriate safety measures.

Future Directions

The development of new synthetic methods and applications for trifluoromethyl compounds is an active area of research. Given the importance of these compounds in various fields, it’s expected that many novel applications of trifluoromethyl compounds will be discovered in the future .

properties

IUPAC Name

2,2,2-trifluoro-1-(2-methylpyrazol-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2O/c1-11-4(2-3-10-11)5(12)6(7,8)9/h2-3,5,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLGRHSYCXIDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol

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